molecular formula C17H12N6O2 B14404526 N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87595-00-4

N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine

货号: B14404526
CAS 编号: 87595-00-4
分子量: 332.32 g/mol
InChI 键: WFEUDGFZINWUFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound of significant interest in chemical research, featuring a pyrazolo[3,4-b]pyrazine core substituted with phenyl and 3-nitrophenyl groups . Researchers can synthesize this compound through multiple pathways, including a cyclocondensation reaction of 5-aminopyrazole derivatives or a highly efficient multicomponent one-pot synthesis . A key and reliable method for introducing the N-(3-nitrophenyl)amine moiety at the 5-position involves nucleophilic aromatic substitution (NAS), where a chloropyrazolo[3,4-b]pyrazine intermediate reacts with 3-nitroaniline in a polar aprotic solvent like DMF at elevated temperatures (approx. 120°C) in the presence of a base such as K₂CO₃, yielding the target compound . For superior regioselectivity and yields up to 85%, a Palladium-catalyzed Buchwald-Hartwig amination can be employed using a catalyst system like Pd(OAc)₂/Xantphos . In a research context, this compound is believed to interact with specific molecular targets such as kinases, enzymes critical for regulating cellular processes, potentially inhibiting their activity by binding to active or allosteric sites . The electron-withdrawing nitro group on the phenyl ring enhances the compound's electrophilicity, which can be crucial for its interactions in biological assays and can itself be reduced to an amino group for further chemical derivatization . This combination of a synthetically accessible, complex scaffold and potential bioactive properties makes this compound a valuable building block in medicinal chemistry research, particularly for the development and study of kinase inhibitors . The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

属性

CAS 编号

87595-00-4

分子式

C17H12N6O2

分子量

332.32 g/mol

IUPAC 名称

N-(3-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C17H12N6O2/c24-23(25)14-8-4-5-12(9-14)20-16-11-18-17-15(21-16)10-19-22(17)13-6-2-1-3-7-13/h1-11H,(H,20,21)

InChI 键

WFEUDGFZINWUFJ-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NC4=CC(=CC=C4)[N+](=O)[O-]

产品来源

United States

准备方法

Cyclocondensation of 5-Aminopyrazole Derivatives

A widely adopted method involves the reaction of 5-aminopyrazole with α,β-unsaturated carbonyl compounds. For instance, in analogous syntheses of pyrazolo[3,4-b]pyridines, 3-oxo-3-phenylpropanenitrile (3a ) reacts with aldehydes under refluxing ethanol to form intermediate enaminones, which undergo intramolecular cyclization. Adapting this approach, 5-amino-1-phenyl-1H-pyrazole could react with 3-nitrobenzaldehyde in the presence of a nitrile source (e.g., malononitrile) to yield the pyrazolo[3,4-b]pyrazine core.

Key Reaction Conditions :

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Temperature: 80–100°C (reflux)
  • Catalysis: Piperidine or acetic acid

Multicomponent One-Pot Synthesis

Multicomponent reactions offer atom-economical routes. A three-component reaction of 5-aminopyrazole , 3-nitrobenzaldehyde , and phenylacetylene in the presence of Cu(I) catalysts can assemble the core structure via sequential alkyne activation and cyclization. This method mirrors protocols for pyrazolo[1,5-a]pyrimidines, where aldehydes and nitriles condense with aminopyrazoles to form fused heterocycles.

Functionalization at Position 5: Introduction of the 3-Nitrophenylamino Group

The N-(3-nitrophenyl)amine moiety at position 5 is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

Chloropyrazolo[3,4-b]pyrazine intermediates react with 3-nitroaniline in the presence of a base. For example, 5-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyrazine and 3-nitroaniline undergo substitution in DMF at 120°C with K₂CO₃ as a base, yielding the target compound. This method parallels the amination of pyrazolo[3,4-d]pyrimidines described in patent literature.

Optimization Insights :

  • Base: K₂CO₃ or Cs₂CO₃
  • Solvent: DMF or DMSO
  • Yield: 60–75% (dependent on electron-withdrawing effects of nitro group)

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 5-bromo-pyrazolo[3,4-b]pyrazine with 3-nitroaniline offers higher regioselectivity. Using Pd(OAc)₂/Xantphos as a catalyst system and NaOtBu as a base in toluene, this method achieves yields up to 85%. The patent WO2016170545A1 exemplifies similar conditions for arylaminopyrazolo[3,4-d]pyrimidines.

Synthetic Route Optimization and Byproduct Mitigation

Solvent and Temperature Effects

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS rates but may promote decomposition at elevated temperatures. Ethanol/water mixtures reduce side reactions during cyclocondensation.

Protecting Group Strategies

The nitro group’s reactivity necessitates protection during certain steps. Acetylation of 3-nitroaniline prior to coupling, followed by deprotection with HCl/EtOH, minimizes unwanted oxidation.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane/EtOAc gradient) resolves regioisomeric byproducts. Reverse-phase HPLC (C18 column, MeOH/H₂O) further purifies the final compound.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): Aromatic protons appear as multiplets at δ 7.5–8.5 ppm. The pyrazine H-3 and H-4 protons resonate as doublets near δ 8.6 and 8.1 ppm (J = 6.5 Hz).
  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch, if intermediates include nitriles) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • MS (ESI+) : [M+H]⁺ expected at m/z 359.1 (C₁₇H₁₂N₆O₂).

Scalability and Industrial Feasibility

Large-scale synthesis (≥100 g) employs continuous flow reactors for exothermic steps (e.g., cyclocondensation). Patent WO2016170545A1 highlights the use of solvent-antisolvent crystallization (methanol/dichloromethane) to isolate high-purity product.

化学反应分析

Types of Reactions

N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of nitro or halogen groups onto the aromatic rings.

作用机制

The exact mechanism of action of N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is not fully understood. it is believed to interact with specific molecular targets such as kinases, which are enzymes involved in the regulation of various cellular processes. The compound may inhibit kinase activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

相似化合物的比较

Structural Analogues

The compound’s pyrazolo[3,4-b]pyrazine core distinguishes it from other heterocyclic systems. Key structural comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Reference
N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine (Target) Pyrazolo[3,4-b]pyrazine 3-Nitrophenyl, phenyl ~334.32* Not reported
N-(4-(Allyloxy)-3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Allyloxy, 3-nitrophenyl, phenyl ~403.38 VEGFR-2 inhibition
6-(2-Bromophenyl)-N-(3-nitrophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine Oxadiazolo-pyrazine 2-Bromophenyl, 3-nitrophenyl 413.19 Anticancer (synthesis focus)
N-ethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine Pyrazolo[3,4-b]pyridine Ethyl, isopropyl 204.27 Not reported
Sovleplenib (7-{4-[1-(methanesulfonyl)piperidin-4-yl]phenyl}-N-{[(2S)-morpholin-2-yl]methyl}pyrido[3,4-b]pyrazin-5-amine) Pyrido[3,4-b]pyrazine Methanesulfonyl piperidine, morpholine 482.60 Tyrosine kinase inhibitor

*Calculated based on molecular formula C17H12N6O2.

Key Observations :

  • Core Heterocycles : Pyrazolo-pyrazines (target) exhibit a fused pyrazine ring, offering distinct electronic properties compared to pyrazolo-pyrimidines (e.g., VEGFR-2 inhibitor in ) or pyrido-pyrazines (e.g., sovleplenib ). The oxadiazolo-pyrazine core in introduces additional electronegativity, which may alter binding kinetics.
  • In contrast, sovleplenib’s methanesulfonyl and morpholine groups improve solubility and target specificity .

生物活性

N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and apoptosis induction. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyrazine class, characterized by a fused pyrazole ring system. The presence of the nitrophenyl group is crucial for its biological activity, influencing its interaction with biological targets.

Biological Activity

1. Induction of Apoptosis
Research indicates that compounds similar to this compound exhibit potent apoptosis-inducing properties. For instance, a related series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines showed EC50 values ranging from 30 to 70 nM against various cancer cell lines, indicating strong cytotoxicity and potential for therapeutic application in oncology .

2. Inhibition of Cell Growth
The compound has demonstrated significant activity in inhibiting cell growth in multiple cancer types. In vitro studies have shown that derivatives within this chemical class can achieve GI50 values as low as 16 nM, suggesting high potency against tumor cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazolo ring and substituents on the phenyl groups significantly affect the biological activity. For instance, the introduction of electron-withdrawing groups such as nitro groups enhances the apoptotic activity by increasing the electron deficiency of the aromatic system, facilitating interactions with target proteins involved in apoptosis pathways .

Case Studies

  • Apoptosis Induction in Cancer Cells
    • A study focused on a related compound demonstrated that it induced apoptosis through caspase activation pathways. The compound was effective against human solid tumor-derived cell lines with EC50 values ranging from 400 to 700 nM .
  • Inhibition Studies
    • Another investigation highlighted that structural modifications led to enhanced activity against specific kinases involved in cancer progression. The most active compounds showed selective inhibition profiles with IC50 values indicating effective targeting of these kinases .

Data Table: Summary of Biological Activities

CompoundActivity TypeEC50 (nM)GI50 (nM)Reference
This compoundApoptosis Inducer30 - 7016 - 42
Related N-phenyl derivativesApoptosis Inducer400 - 700Not reported
Kinase inhibitors derived from pyrazolesSelective InhibitionNot specifiedNot specified

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine, and how do reaction conditions influence yield?

  • Methodology : A one-pot synthesis approach using DMSO as a solvent under reflux (3 hours, 76% yield) is effective for pyrazolo[3,4-b]pyridine derivatives. Key steps include condensation of aminopyrazole intermediates with nitrile derivatives. Purification via recrystallization (e.g., acetonitrile) ensures product integrity .
  • Critical Parameters : Solvent choice (polar aprotic vs. non-polar), temperature control, and stoichiometric ratios of nitroaryl precursors. IR and ¹H NMR validate intermediate formation (e.g., ν(C=N) ~1658 cm⁻¹, aromatic proton shifts δ 7.3–8.1 ppm) .

Q. How can spectroscopic techniques distinguish N-(3-Nitrophenyl)-substituted pyrazolo-pyrazines from analogs?

  • Key Data :

  • IR : Nitro group vibrations (~1514 cm⁻¹, asymmetric stretching; ~1367 cm⁻¹, symmetric stretching) .
  • ¹H NMR : Downfield shifts for pyrazine protons (δ 8.5–9.0 ppm) and meta-substituted nitroaryl protons (δ 7.7–8.2 ppm) .
  • Mass Spec : Molecular ion peaks (e.g., m/z 363.4 for C₁₈H₂₀F₃N₅ analogs) confirm molecular weight .

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent modulate biological activity compared to other aryl groups?

  • Structure-Activity Relationship (SAR) : The electron-withdrawing nitro group enhances electrophilicity, potentially increasing interactions with enzyme active sites (e.g., kinase or carbonic anhydrase inhibition). Comparative studies with 4-methoxyphenyl or 4-chlorophenyl analogs show ~2–3x potency differences in cytotoxicity assays .
  • Methodology : Use in vitro enzyme inhibition assays (IC₅₀ values) and docking simulations (e.g., AutoDock Vina) to map nitro group interactions with catalytic residues .

Q. What strategies resolve contradictions in reported synthetic yields for pyrazolo-pyrazine derivatives?

  • Analysis : Discrepancies arise from solvent purity (e.g., anhydrous DMSO vs. technical grade), reaction scale (microwave-assisted vs. conventional heating), or byproduct formation.
  • Troubleshooting :

  • HPLC Monitoring : Track intermediate consumption (e.g., retention time shifts).
  • DoE (Design of Experiments) : Optimize variables like temperature (80–120°C) and catalyst loading (e.g., Pd/C vs. CuI) .

Q. How can computational modeling predict the regioselectivity of nitro group substitution in pyrazolo-pyrazines?

  • Approach : DFT calculations (B3LYP/6-31G*) to compare activation energies for nitration at C3 vs. C5 positions. Electron density maps show higher reactivity at the meta position due to resonance stabilization .
  • Validation : Correlate with experimental XRD data (e.g., C–N bond lengths ~1.34 Å for nitroaryl attachment) .

Methodological Challenges

Q. What purification techniques are most effective for isolating N-(3-Nitrophenyl)-pyrazolo-pyrazines with high purity?

  • Options :

  • Column Chromatography : Silica gel with hexane/ethyl acetate (1:1) for intermediates; reverse-phase C18 for polar byproducts .
  • Recrystallization : Acetonitrile or ethanol yield >95% purity (melting point analysis: 180–185°C) .
    • Pitfalls : Nitro groups may cause column degradation; pre-purify via acid-base extraction (e.g., dilute HCl wash) .

Q. How do solvent-free conditions impact the synthesis of pyrazolo-pyrazine derivatives?

  • Case Study : Solvent-free condensation of barbituric acids and aldehydes reduces reaction time (1–2 hours) but requires rigorous grinding. Yields drop ~15% compared to DMSO-based methods due to incomplete mixing .

Data Interpretation

Q. How to analyze conflicting bioactivity data across structurally similar pyrazolo-pyrazines?

  • Framework :

Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).

Apply statistical models (ANOVA) to account for batch variability.

Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .

Future Directions

Q. What novel applications exist for N-(3-Nitrophenyl)-pyrazolo-pyrazines beyond kinase inhibition?

  • Emerging Areas :

  • Photodynamic Therapy : Nitro groups as electron-deficient motifs for ROS generation under UV light .
  • Supramolecular Chemistry : Host-guest complexes with cyclodextrins for solubility enhancement .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。